4-Butylphenyl 4'-pentyl[1,1'-biphenyl]-4-carboxylate
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Overview
Description
4-Butylphenyl 4’-pentyl[1,1’-biphenyl]-4-carboxylate is an organic compound belonging to the class of biphenyl derivatives This compound is characterized by the presence of a butyl group attached to one phenyl ring and a pentyl group attached to another phenyl ring, with a carboxylate group linking the two phenyl rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Butylphenyl 4’-pentyl[1,1’-biphenyl]-4-carboxylate typically involves a multi-step process. One common method includes the following steps:
Formation of Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between a halogenated phenyl compound and a boronic acid derivative.
Introduction of Butyl and Pentyl Groups: The butyl and pentyl groups are introduced through Friedel-Crafts alkylation reactions using butyl chloride and pentyl chloride, respectively, in the presence of a Lewis acid catalyst such as aluminum chloride.
Carboxylation: The final step involves the carboxylation of the biphenyl derivative using carbon dioxide under high pressure and temperature conditions.
Industrial Production Methods
Industrial production of 4-Butylphenyl 4’-pentyl[1,1’-biphenyl]-4-carboxylate may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Butylphenyl 4’-pentyl[1,1’-biphenyl]-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert the carboxylate group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Halogenated biphenyl derivatives.
Scientific Research Applications
4-Butylphenyl 4’-pentyl[1,1’-biphenyl]-4-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of advanced materials, including liquid crystals and polymers.
Mechanism of Action
The mechanism of action of 4-Butylphenyl 4’-pentyl[1,1’-biphenyl]-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, modulating their activity and leading to various biological effects. The carboxylate group plays a crucial role in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
4,4’-Di-tert-butylbiphenyl: Similar biphenyl derivative with tert-butyl groups instead of butyl and pentyl groups.
4-Cyano-4’-pentylbiphenyl: Contains a cyano group and a pentyl group, used in liquid crystal applications.
4,4’-Biphenol: A biphenyl derivative with hydroxyl groups.
Uniqueness
4-Butylphenyl 4’-pentyl[1,1’-biphenyl]-4-carboxylate is unique due to its specific combination of butyl and pentyl groups along with the carboxylate linkage. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
CAS No. |
59748-22-0 |
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Molecular Formula |
C28H32O2 |
Molecular Weight |
400.6 g/mol |
IUPAC Name |
(4-butylphenyl) 4-(4-pentylphenyl)benzoate |
InChI |
InChI=1S/C28H32O2/c1-3-5-7-9-23-10-14-24(15-11-23)25-16-18-26(19-17-25)28(29)30-27-20-12-22(13-21-27)8-6-4-2/h10-21H,3-9H2,1-2H3 |
InChI Key |
IUBCVDRVBAKKBC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)OC3=CC=C(C=C3)CCCC |
Origin of Product |
United States |
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